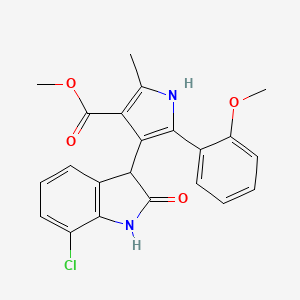![molecular formula C20H19F3N2O3S B10985806 (5-Hydroxy-4-{[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)(thiophen-3-yl)methanone](/img/structure/B10985806.png)
(5-Hydroxy-4-{[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)(thiophen-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Hydroxy-4-{[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)(thiophen-3-yl)methanone is a complex organic compound that features a benzofuran core, a piperazine ring, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Hydroxy-4-{[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)(thiophen-3-yl)methanone typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate phenol and aldehyde derivatives.
Introduction of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions, where the piperazine derivative reacts with a suitable electrophile.
Attachment of the Thiophene Moiety: The thiophene group can be attached through cross-coupling reactions, such as Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane as the coupling partner.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(5-Hydroxy-4-{[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)(thiophen-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC or Dess-Martin periodinane.
Reduction: The carbonyl group in the methanone moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoroethyl group on the piperazine ring can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, or chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of new alkyl or aryl derivatives.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features. It may exhibit activity against various biological targets, making it a candidate for drug development.
Materials Science: The compound’s structural properties may make it useful in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of (5-Hydroxy-4-{[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)(thiophen-3-yl)methanone would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The trifluoroethyl group and the piperazine ring are known to enhance binding affinity to certain biological targets, while the benzofuran and thiophene moieties may contribute to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
(5-Hydroxy-4-{[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)(thiophen-2-yl)methanone: Similar structure with a different position of the thiophene ring.
(5-Hydroxy-4-{[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)(furan-3-yl)methanone: Similar structure with a furan ring instead of a thiophene ring.
Uniqueness
The unique combination of the benzofuran core, piperazine ring, and thiophene moiety in (5-Hydroxy-4-{[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl}-1-benzofuran-3-yl)(thiophen-3-yl)methanone provides it with distinct chemical and biological properties. The trifluoroethyl group enhances its lipophilicity and binding affinity, while the hydroxyl group offers a site for further functionalization.
Properties
Molecular Formula |
C20H19F3N2O3S |
|---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
[5-hydroxy-4-[[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl]-1-benzofuran-3-yl]-thiophen-3-ylmethanone |
InChI |
InChI=1S/C20H19F3N2O3S/c21-20(22,23)12-25-6-4-24(5-7-25)9-14-16(26)1-2-17-18(14)15(10-28-17)19(27)13-3-8-29-11-13/h1-3,8,10-11,26H,4-7,9,12H2 |
InChI Key |
QLXMVOQXLMJXIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC3=C2C(=CO3)C(=O)C4=CSC=C4)O)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chloro-4-fluorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-isoleucinamide](/img/structure/B10985725.png)
![3-[3-oxo-3-(pyrrolidin-1-yl)propyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B10985729.png)
![(8-Fluoro-4-hydroxyquinolin-3-yl)[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methanone](/img/structure/B10985736.png)

![2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B10985741.png)
![N-(2-phenylethyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B10985756.png)
![2-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]-N-(1H-indol-6-yl)acetamide](/img/structure/B10985766.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-[1-(propan-2-yl)-1H-indol-4-yl]acetamide](/img/structure/B10985767.png)

![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propan-1-one](/img/structure/B10985778.png)
![N-[2-(furan-2-yl)ethyl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B10985784.png)
![5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(1-methyl-1H-indol-4-yl)furan-2-carboxamide](/img/structure/B10985795.png)
![4-benzyl-N-(2-{[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-2-oxoethyl)piperazine-1-carboxamide](/img/structure/B10985796.png)
![3-(10-fluoro-2-methyl-4-oxo-1,4-dihydropyrimido[1,2-b]indazol-3-yl)-N-[2-(furan-2-yl)ethyl]propanamide](/img/structure/B10985800.png)
